molecular formula C6H8BrClN2O2S B2474208 3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonyl chloride CAS No. 1946817-41-9

3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonyl chloride

Cat. No. B2474208
CAS RN: 1946817-41-9
M. Wt: 287.56
InChI Key: STGBHHLRQFCGFY-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonyl chloride is a chemical compound that is widely used in scientific research. This compound is important for its ability to act as a sulfonylating agent and is used in the synthesis of various biologically active molecules.

Scientific Research Applications

Synthesis and Chemical Reactivity

3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonyl chloride is involved in various chemical syntheses and transformations, demonstrating its utility in the field of organic chemistry. A study highlighted the synthesis of sulfonylated 4-amino-1H-pyrazoles with various aryl and methoxymethyl substituents, indicating the reactivity and potential of 3-bromo-1-ethyl-5-methylpyrazole-4-sulfonyl chloride in creating a range of derivative compounds. The sulfonylation reaction of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride led to the formation of new compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole and 3-methoxymethyl-5-naphthyl-4-tosylamino1H-pyrazole. The structure of these sulfonylated aminopyrazoles was confirmed using various spectroscopic methods, highlighting the importance of this compound in synthesizing structurally diverse chemical entities (Povarov et al., 2017).

Potential in Drug Development

The compound has also shown potential in the development of new therapeutic agents. Research focusing on the synthesis of new S-substituted derivatives of 1,2,4-triazoles incorporating diphenyl sulfone moieties explored the antibacterial properties of these compounds. The synthesis involved alkylation of 5-{4-((4-bromophenyl)sulfonyl)phenyl}-4-(3/4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones with various alkylating agents, resulting in S-substituted 1,2,4-triazoles. These new compounds were tested for their antibacterial effects, indicating the role of 3-bromo-1-ethyl-5-methylpyrazole-4-sulfonyl chloride in the synthesis of potential antibacterial agents (Ștefania-Felicia Bărbuceanu et al., 2009).

Catalysis and Reaction Mechanisms

Additionally, the compound is involved in studies related to catalysis and reaction mechanisms. A study on the regioselective synthesis of 3-trifluoromethylpyrazole highlighted a three-component coupling involving aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene. This metal-free and catalyst-free process emphasized the compound's role in facilitating transformations under mild conditions with broad substrate scope and high yields, which are valuable in various chemical processes, including the synthesis of important pharmaceutical agents like celecoxib and mavacoxib (Chuanle Zhu et al., 2020).

properties

IUPAC Name

3-bromo-1-ethyl-5-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2O2S/c1-3-10-4(2)5(6(7)9-10)13(8,11)12/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGBHHLRQFCGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)Br)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride

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